2-(2,4-Dichlorophenyl)piperidine

Dopamine Transporter CNS Pharmacology Monoamine Reuptake

This chiral phenylpiperidine scaffold features 2,4-dichloro substitution, enabling precise SAR for CNS targets. Differentiated by balanced DAT/NET/SERT inhibition (IC50 658/443/100 nM), nanomolar α3β4 nAChR antagonism (IC50 1.8 nM), and potent CYP11B2 inhibition (2.5 nM). Available as both (S)- and (R)-enantiomers. Procure this validated building block to accelerate lead optimization and de-risk SAR campaigns.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
CAS No. 383128-61-8
Cat. No. B12102648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)piperidine
CAS383128-61-8
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2
InChIKeyYHDPNUBWYAFEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)piperidine: A Versatile Chiral Building Block for CNS Drug Discovery and Neurotransmitter Modulation


2-(2,4-Dichlorophenyl)piperidine is a substituted phenylpiperidine derivative characterized by a piperidine ring bearing a 2,4-dichlorophenyl group at the 2-position. It serves as a key chiral scaffold in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors and monoamine transporters [1]. The compound exists as two enantiomers—(S)- and (R)-—with distinct stereochemical profiles that can significantly influence target binding and downstream pharmacology [2]. Its structural features enable derivatization into a range of analogs, positioning it as a strategic intermediate for structure–activity relationship (SAR) studies and preclinical candidate optimization.

Why 2-(2,4-Dichlorophenyl)piperidine Cannot Be Simply Replaced by Other Phenylpiperidines in Research and Development


The biological activity of phenylpiperidines is exquisitely sensitive to the substitution pattern on the phenyl ring and the stereochemistry at the piperidine 2-position. The 2,4-dichloro substitution confers a unique electronic and steric profile that dictates interactions with monoamine transporters and CNS receptors, as evidenced by structure–activity relationship (SAR) studies on related disubstituted phenylpiperidines [1]. Even minor modifications—such as moving a chlorine atom to the 2,3-position or altering the chirality—can lead to >10-fold differences in transporter inhibition potency or completely ablate target engagement [2]. Consequently, substituting 2-(2,4-dichlorophenyl)piperidine with an unvalidated analog risks introducing unpredictable pharmacological profiles, invalidating SAR campaigns, and delaying lead optimization timelines.

Quantitative Differentiation of 2-(2,4-Dichlorophenyl)piperidine from Structural Analogs: Head-to-Head Activity Data


Dopamine Transporter (DAT) Inhibition: 2-(2,4-Dichlorophenyl)piperidine vs. 2-(2,3-Dichlorophenyl)piperidine

Inhibition of dopamine uptake at the human dopamine transporter (hDAT) by 2-(2,4-dichlorophenyl)piperidine was measured at 658 nM, whereas the isomeric 2-(2,3-dichlorophenyl)piperidine exhibited significantly weaker activity, with reported IC50 values exceeding 10 µM in related transporter assays [1]. This ~15-fold difference highlights the critical role of the 2,4-dichloro substitution pattern for effective DAT engagement.

Dopamine Transporter CNS Pharmacology Monoamine Reuptake

Serotonin Transporter (SERT) Inhibition: Superior Potency of 2-(2,4-Dichlorophenyl)piperidine Over 2-(2,4-Difluorophenyl)piperidine

2-(2,4-Dichlorophenyl)piperidine inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. In contrast, the analogous 2-(2,4-difluorophenyl)piperidine shows >5-fold lower potency, with IC50 values typically ranging from 500–800 nM in comparable assays [2]. The dichloro substitution enhances both hydrophobic interactions and halogen bonding within the SERT binding pocket, driving this improved inhibitory activity.

Serotonin Transporter Antidepressant Triple Reuptake Inhibitor

Norepinephrine Transporter (NET) Activity: Comparable to Dopaminergic Inhibition but Distinct from SERT

The compound inhibits [3H]norepinephrine reuptake at human NET with an IC50 of 443 nM [1]. This value lies between its DAT (658 nM) and SERT (100 nM) potencies, defining a balanced monoamine transporter inhibition profile that differs from analogs with skewed selectivity (e.g., highly SERT-selective or DAT-selective phenylpiperidines).

Norepinephrine Transporter CNS Pharmacology Monoamine Reuptake

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Nanomolar Potency Differentiates from Other Phenylpiperidines

2-(2,4-Dichlorophenyl)piperidine displays potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. This is >100-fold more potent than many 2-arylpiperidine congeners, which typically exhibit IC50 values >200 nM for this receptor subtype [2]. The 2,4-dichloro substitution appears to optimize key hydrophobic and π-stacking interactions within the orthosteric binding site.

Nicotinic Acetylcholine Receptor Smoking Cessation Neurological Disorders

Strategic Deployment of 2-(2,4-Dichlorophenyl)piperidine in Drug Discovery and Chemical Biology


CNS Lead Optimization: Triple Monoamine Reuptake Inhibitor Scaffold

Given its balanced inhibition of DAT (IC50 = 658 nM), NET (IC50 = 443 nM), and SERT (IC50 = 100 nM) [1], 2-(2,4-dichlorophenyl)piperidine serves as an ideal starting point for designing triple reuptake inhibitors (TRIs). Medicinal chemists can leverage this scaffold to fine-tune selectivity through peripheral modifications while maintaining the core 2,4-dichlorophenyl motif essential for CNS penetration and target engagement.

nAChR-Targeted Probe Development for Addiction and Pain Research

The nanomolar α3β4 nAChR antagonist activity (IC50 = 1.8 nM) [1] makes this compound a valuable probe for investigating nicotinic receptor function in addiction, nicotine dependence, and chronic pain models. Its >100-fold selectivity window over other phenylpiperidines enables cleaner pharmacological profiling and reduces off-target confounding in mechanistic studies.

Chiral SAR Campaigns to Deconvolute Stereospecific Pharmacology

The availability of both (S)- and (R)-enantiomers of 2-(2,4-dichlorophenyl)piperidine [2] allows researchers to systematically dissect the stereochemical determinants of target binding and functional activity. This is particularly critical for CNS targets where enantiomeric preference can dictate efficacy, side-effect profiles, and intellectual property positioning.

CYP11B2 Inhibition: Hypertension and Cardiovascular Research

The compound demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2.5 nM [1]. This activity, which is absent or significantly weaker in many related phenylpiperidines, opens applications in cardiovascular research, specifically for modulating the renin–angiotensin–aldosterone system (RAAS) and exploring therapeutic interventions for hypertension and heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.